

Unraveling the Crystalline Architecture of Umifenovir Hydrochloride Monohydrate: A Technical Guide

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Compound of Interest		
Compound Name:	Umifenovir hydrochloride monohydrate	
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This technical guide provides an in-depth analysis of the crystal structure of **Umifenovir hydrochloride monohydrate**, a potent antiviral agent. Tailored for researchers, scientists, and professionals in drug development, this document synthesizes crystallographic data, thermal analysis, and detailed experimental protocols to offer a comprehensive understanding of this crucial pharmaceutical compound.

Physicochemical Properties

Umifenovir hydrochloride monohydrate, also known as Arbidol, is an indole derivative with a complex molecular structure. Its physicochemical properties are fundamental to its formulation and bioavailability.

Property	Value	Reference
Chemical Formula	C22H28BrCIN2O4S	[1][2]
Molecular Weight	531.89 g/mol	[1][3]
CAS Number	868364-57-2	[2]
Appearance	Crystalline solid	[4]



Crystallographic Analysis

The crystal structure of **Umifenovir hydrochloride monohydrate** has been determined from powder X-ray diffraction (PXRD) data. Understanding this three-dimensional arrangement is critical for comprehending its stability and dissolution characteristics. While the complete single-crystal data remains elusive in publicly accessible databases, analysis of its powder diffraction pattern provides significant structural insights.

The crystal structures of various salts and cocrystals of Umifenovir have been extensively studied, revealing that the molecule typically adopts two primary conformations: "open" and "closed".[5] In the hydrochloride monohydrate form, the protonation occurs at the dimethylamino group.

Thermal Stability and Phase Transitions

Thermal analysis provides critical information about the stability, melting behavior, and desolvation of **Umifenovir hydrochloride monohydrate**. Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) are key techniques used in this characterization.

Thermal Analysis Data



Thermal Event	Temperature Range (°C)	Technique	Observation
Dehydration	90–150	DSC	Endothermic effect with peaks at 114.46 °C and 131.48 °C, indicating the release of crystallization water.
Polymorphic Transition	162.27 - 164.29	DSC	An endothermic peak followed by an exothermic peak, suggesting a melt-recrystallization event.
Melting	185.77	DSC	Melting of the more stable polymorphic form.
Decomposition	> 205.79	DSC/TGA	Onset of thermal decomposition.

Experimental Protocols Synthesis of Umifenovir Hydrochloride

The synthesis of Umifenovir hydrochloride is a multi-step process, with the final key step being a Mannich reaction to introduce the dimethylaminomethyl group onto the indole core.

Caption: Generalized workflow for the synthesis of Umifenovir hydrochloride.

Protocol:

 Reaction Setup: In a suitable reaction vessel, combine the starting indole derivative, dimethylamine hydrochloride, and paraformaldehyde in a mixture of ethanol and water containing hydrochloric acid.



- Reaction Conditions: Heat the mixture to reflux and maintain for several hours until the reaction is complete, as monitored by an appropriate technique (e.g., TLC or HPLC).
- Crystallization: Upon completion, cool the reaction mixture to induce crystallization of the hydrochloride salt.
- Isolation and Purification: Collect the crude product by filtration or centrifugation. Wash the filter cake with an ethanol-water mixture to remove impurities.
- Drying: Dry the purified product under vacuum to yield Umifenovir hydrochloride.

Crystallization of Umifenovir Hydrochloride Monohydrate

The monohydrate form can be obtained through crystallization from aqueous solvents. The dissolution of other Umifenovir salts in acidic aqueous solutions (pH 1.2) has been shown to incongruently form **Umifenovir hydrochloride monohydrate**.[5]

Caption: Workflow for the crystallization of **Umifenovir hydrochloride monohydrate**.

Protocol:

- Dissolution: Dissolve a salt of Umifenovir (e.g., benzoate or salicylate) in an aqueous buffer solution with a pH of 1.2.
- Equilibration: Stir the solution at a controlled temperature to allow for the incongruent dissolution and subsequent nucleation of the hydrochloride monohydrate.
- Crystal Growth: Allow the solution to cool slowly or evaporate at a controlled rate to promote the growth of well-defined crystals.
- Isolation: Collect the crystals by filtration.
- Drying: Gently dry the crystals under controlled humidity to preserve the monohydrate form.

Powder X-ray Diffraction (PXRD) Analysis



PXRD is a non-destructive analytical technique used to identify the crystalline phases of a solid material.

Caption: General workflow for Powder X-ray Diffraction analysis.

Protocol:

- Sample Preparation: A small amount of the crystalline powder is gently ground to ensure a random orientation of the crystallites and packed into a sample holder.
- Instrument Setup: The analysis is performed using a diffractometer equipped with a Cu Kα Xray source.
- Data Collection: The sample is irradiated with X-rays, and the intensity of the diffracted X-rays is measured as a function of the diffraction angle (2θ).
- Data Analysis: The resulting diffraction pattern, a plot of intensity versus 2θ, is used to identify the crystalline phase by comparing the peak positions and intensities to reference patterns.

Thermal Analysis (DSC/TGA)

DSC and TGA are used to characterize the thermal properties of the material.

Caption: General workflow for DSC and TGA experiments.

Protocol:

- Sample Preparation: A few milligrams of the sample are accurately weighed into an aluminum pan (for DSC) or a ceramic crucible (for TGA).
- Instrument Setup: The analysis is typically performed under an inert atmosphere (e.g., nitrogen) with a constant heating rate (e.g., 10 °C/min).
- Data Acquisition: The sample is heated over a defined temperature range, and the heat flow (DSC) or mass change (TGA) is recorded.



 Data Analysis: The resulting thermograms are analyzed to identify thermal events such as melting, crystallization, and decomposition.

Conclusion

This technical guide provides a consolidated overview of the crystal structure analysis of Umifenovir hydrochloride monohydrate. The presented data on its physicochemical properties, crystallographic nature, and thermal behavior, along with detailed experimental protocols, serve as a valuable resource for researchers and professionals in the pharmaceutical sciences. A thorough understanding of the solid-state properties of this antiviral agent is paramount for the development of stable and effective drug products. Further research to obtain single-crystal X-ray diffraction data would provide an even more precise atomic-level understanding of this important molecule.

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